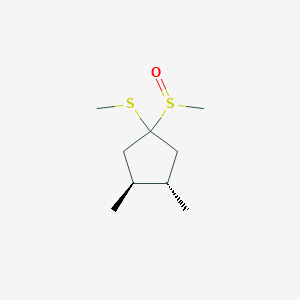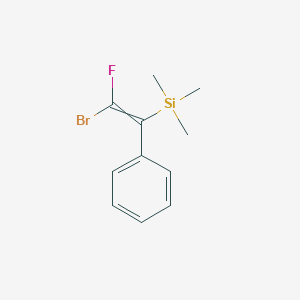
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromo, fluoro, and phenyl group attached to an ethenyl moiety, which is further bonded to a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane typically involves the reaction of 2-bromo-2-fluoro-1-phenylethene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive bromo and fluoro groups. These groups can undergo nucleophilic substitution, allowing the compound to form new bonds with other molecules. The trimethylsilyl group provides stability and enhances the compound’s reactivity in certain reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromovinyl)trimethylsilane: Similar in structure but lacks the fluoro and phenyl groups.
(1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane: Contains a cyclopropyl ring instead of an ethenyl moiety.
(2-Bromo-2-fluoro-1-phenylethenyl)benzene: Similar but does not have the trimethylsilyl group.
Uniqueness
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane is unique due to the combination of bromo, fluoro, phenyl, and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
Propriétés
Numéro CAS |
918667-12-6 |
|---|---|
Formule moléculaire |
C11H14BrFSi |
Poids moléculaire |
273.22 g/mol |
Nom IUPAC |
(2-bromo-2-fluoro-1-phenylethenyl)-trimethylsilane |
InChI |
InChI=1S/C11H14BrFSi/c1-14(2,3)10(11(12)13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Clé InChI |
NYULMVBJZJOFNZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C(F)Br)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


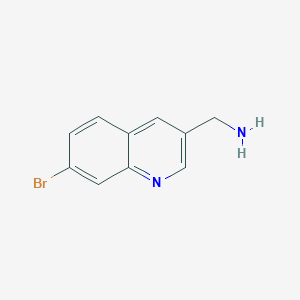
![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)
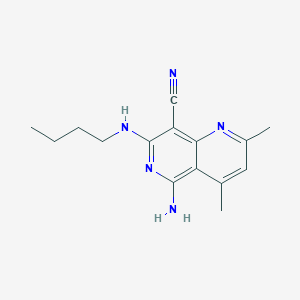
![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![9-[(2,5-Dimethoxyphenyl)methyl]-9H-carbazole](/img/structure/B14175982.png)
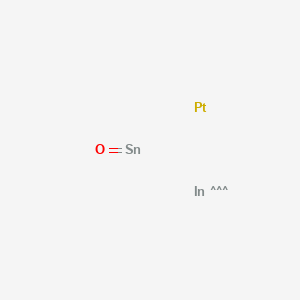
![(2S)-2-(3-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14175994.png)

![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)

